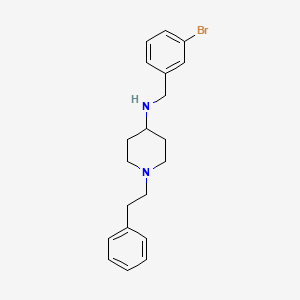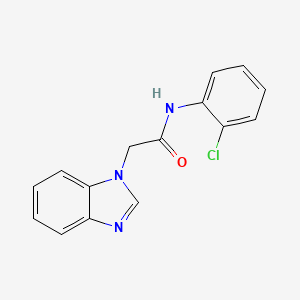![molecular formula C20H27N3O B5489741 [1-(2-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol](/img/structure/B5489741.png)
[1-(2-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol, also known as MPMP, is a chemical compound that has been studied extensively in scientific research. It is a piperidine derivative that has shown potential for various applications, including as a therapeutic agent for certain diseases. In
Mechanism of Action
The exact mechanism of action of [1-(2-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol is not fully understood, but it is believed to act on various molecular targets in the body, including the opioid and cannabinoid receptors. It has been shown to have both agonist and antagonist effects on these receptors, which may contribute to its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound can reduce pain and inflammation in animal models, indicating its potential as an analgesic and anti-inflammatory agent. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases. Additionally, this compound has been shown to inhibit the growth of certain cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of [1-(2-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol is its potential as a multi-targeted therapeutic agent, which may allow for more effective treatment of certain diseases. However, this compound is still in the early stages of research, and its safety and efficacy in humans have not been fully established. Additionally, the synthesis of this compound can be challenging, and the compound may be difficult to obtain in sufficient quantities for certain experiments.
Future Directions
There are several potential future directions for research on [1-(2-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol, including further studies on its mechanism of action and its potential as a treatment for various diseases. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound, as well as exploring its potential as a drug delivery system. Further studies could also investigate the safety and efficacy of this compound in humans, potentially leading to its development as a therapeutic agent.
Synthesis Methods
The synthesis of [1-(2-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol involves several steps, including the reaction of 2-methyl-4-hydroxypyrimidine with 3-bromopropiophenone to form 2-methyl-4-(3-bromopropiophenone)pyrimidine. This intermediate is then reacted with piperidine in the presence of a reducing agent to yield this compound. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
[1-(2-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol has been studied for its potential therapeutic applications, particularly as an analgesic and anti-inflammatory agent. It has also been investigated for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has shown promise as a treatment for certain types of cancer.
Properties
IUPAC Name |
[1-(2-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-17-21-13-10-19(22-17)23-14-6-12-20(15-23,16-24)11-5-9-18-7-3-2-4-8-18/h2-4,7-8,10,13,24H,5-6,9,11-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBWRIBFQMJODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC(C2)(CCCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5489663.png)

![5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5489692.png)
![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5489693.png)
![N-(2-phenylethyl)-N-(3-pyridinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5489707.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-fluorobenzamide](/img/structure/B5489721.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5489735.png)
![2-(3-methylisoxazol-5-yl)-N-[(3-propylisoxazol-5-yl)methyl]acetamide](/img/structure/B5489746.png)

![methyl 4-[(2-chloro-4-fluorobenzoyl)amino]benzoate](/img/structure/B5489754.png)


